molecular formula C17H15NO2S3 B2634652 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2097940-66-2

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2634652
CAS No.: 2097940-66-2
M. Wt: 361.49
InChI Key: OLMJGHXEOIXFBQ-VMPITWQZSA-N
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Description

The compound contains a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings fused together. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The presence of the sulfur atom in the ring system can impart unique electronic properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the bithiophene moiety with the amide group. This could potentially be achieved through a series of reactions including condensation and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds within the bithiophene moiety, which could result in interesting electronic properties. The amide group could also participate in hydrogen bonding interactions .


Chemical Reactions Analysis

As an aromatic compound, this molecule could potentially undergo electrophilic aromatic substitution reactions. The presence of the amide group could also make it susceptible to hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bithiophene and amide groups. For example, the compound might exhibit strong absorbance in the UV-visible region due to the conjugated system in the bithiophene moiety .

Scientific Research Applications

Phototoxic Activities in Cancer Treatment

Compounds similar to (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide have been identified for their phototoxic activities against human cancer cell lines. Specifically, derivatives isolated from Echinops latifolius showed significant inhibition activities against A375-S2 and HeLa cancer cell lines when exposed to long-wavelength ultraviolet light, indicating potential applications in photodynamic therapy for cancer treatment (Wang et al., 2007).

Synthesis and Antinociceptive Activity

Certain N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which are structurally related to the chemical , have been synthesized and tested for their antinociceptive activity. This suggests potential applications in pain management or as a lead compound for the development of new analgesics (Shipilovskikh et al., 2020).

Crystal Structure and Molecular Analysis

The structural and molecular characteristics of compounds with similar thiophene-based structures have been studied extensively. For instance, the crystal structure and Hirshfeld surface analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and potential functional applications of such compounds, which could be beneficial for materials science or pharmaceutical development (Prabhuswamy et al., 2016).

Future Directions

The unique structure of this compound suggests that it could have interesting electronic properties, making it a potential candidate for study in fields such as organic electronics or photovoltaics .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S3/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMJGHXEOIXFBQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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